5-ブロモ-3-メチルチオフェン-2-カルバルデヒド

概要

説明

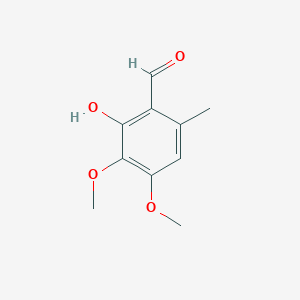

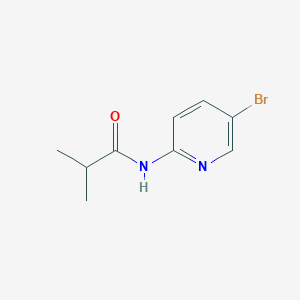

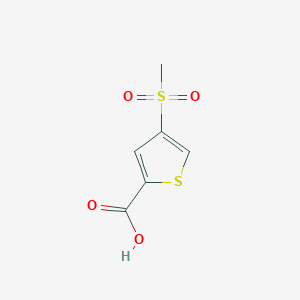

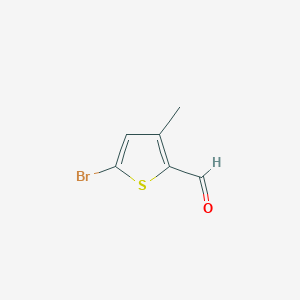

5-Bromo-3-methylthiophene-2-carbaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a formyl group attached to a thiophene ring, which is a sulfur-containing heterocycle. The bromine atom in particular makes it a reactive site for further chemical transformations.

Synthesis Analysis

The synthesis of pyrrole-3-carbaldehydes, which are structurally related to 5-bromo-3-methylthiophene-2-carbaldehyde, can be achieved through a one-pot three-component reaction involving 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. This process utilizes a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation to access multifunctionalized pyrrole-3-carbaldehydes .

Molecular Structure Analysis

The molecular structure of compounds related to 5-bromo-3-methylthiophene-2-carbaldehyde can be determined using X-ray single crystal diffraction. For instance, the structure of a derivative formed by the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde was confirmed through this method. Hirshfeld surface analysis and DFT calculations can provide insights into intermolecular interactions and the electronic structure of such molecules .

Chemical Reactions Analysis

5-Bromo-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions due to the presence of reactive sites. For example, photochemical synthesis can be used to convert halogenated thiophene carbaldehydes into phenyl derivatives. The reactivity of bromine and iodine in these compounds can differ, with iodine-containing compounds generally being more reactive and stable under reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3-methylthiophene-2-carbaldehyde derivatives can be studied through various spectroscopic and thermal analysis techniques. For example, the photophysical properties of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated in solvents of different polarities, revealing variations in extinction coefficients and quantum yield. The dipole moment of the excited state relative to the ground state can also be calculated using solvatochromic shift methods .

科学的研究の応用

材料科学: 有機半導体

5-ブロモ-3-メチルチオフェン-2-カルバルデヒド: は、有機半導体の合成に使用されます。チオフェンコアにより、有機電界効果トランジスタ (OFET) や有機発光ダイオード (OLED) の開発に貢献できます。 この化合物の臭素原子は、さらなる官能基化のための反応性部位を提供し、これは半導体材料の電子特性を調整するために重要です .

生命科学: 薬理学的調査

生命科学では、この化合物は生物学的に活性な分子の合成における前駆体として役立ちます。チオフェン誘導体は、抗がん、抗炎症、抗菌作用など、さまざまな薬理学的特性を示します。 5-ブロモ-3-メチルチオフェン-2-カルバルデヒド のアルデヒド基は、さまざまな反応を起こして、創薬と開発のための新規化合物を生成できます .

化学合成: 構成要素

この化合物は、化学合成における貴重な構成要素です。ヘテロ環化合物を形成するための縮合反応を起こすことができます。 メチル基とアルデヒド基により、複雑な有機分子の構築のための汎用性の高い試薬となり、さらなる合成用途に使用したり、医薬品有効成分の製造における中間体として使用できます .

分析研究: 分光法

分析研究では、この化合物の独特の分光特性が利用されます。核磁気共鳴 (NMR) や質量分析 (MS) で使用して、分子相互作用とダイナミクスを研究できます。 臭素原子は、質量分析における化合物の同定と定量に役立つ重同位体を提供します .

腐食防止: 工業化学

5-ブロモ-3-メチルチオフェン-2-カルバルデヒド のようなチオフェン誘導体は、腐食防止剤として作用することが知られています。 金属表面に適用して、酸化と劣化を防ぐことができ、これは金属部品が過酷な条件にさらされる工業環境で特に有益です .

有機エレクトロニクス: 太陽電池

この化合物の有機エレクトロニクスにおける可能性は、太陽電池の開発にまで広がります。 その分子構造は、太陽電池における光を電気エネルギーに変換する上で重要な要素である、光吸収と電荷輸送の効率を向上させるように設計できます .

環境科学: センシングアプリケーション

最後に、5-ブロモ-3-メチルチオフェン-2-カルバルデヒド は、環境監視用のセンサーに組み込むことができます。 その化学反応性により、さまざまな環境汚染物質と相互作用し、大気や水源中の有害物質を検出および測定できます .

Safety and Hazards

作用機序

Target of Action

Thiophene derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their aromatic nature .

Mode of Action

Thiophene derivatives are known to undergo electrophilic substitution reactions more readily than benzene, primarily at the 2-position . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiophene derivatives have been shown to play a significant role in the synthesis of biologically active compounds, suggesting that they may influence a variety of biochemical pathways .

Result of Action

As a thiophene derivative, it may exhibit a range of pharmacological properties, but specific effects would depend on the exact nature of its interaction with biological targets .

Action Environment

Like other chemical compounds, its stability and activity could potentially be affected by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

5-bromo-3-methylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXUUECXYHZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568462 | |

| Record name | 5-Bromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38239-46-2 | |

| Record name | 5-Bromo-3-methyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38239-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。